Plocoralide A
Description
Plocoralide A is a halogenated monoterpene derivative isolated from marine organisms, notably from the genus Laurencia (red algae). Structurally, it is characterized by a 1-dichloromethyl group at position 7 (C-7) of its monoterpene backbone (Figure 1). This compound belongs to a broader class of halogenated natural products, which are often associated with diverse biological activities, including antimicrobial and antiparasitic effects. However, this compound has been reported to exhibit negligible antimalarial activity (IC₅₀ > 100 µM) in vitro against Plasmodium falciparum strains, a stark contrast to structurally related compounds with modified functional groups at C-7 .
Properties
Molecular Formula |
C10H14Br2Cl2 |
|---|---|
Molecular Weight |
364.93 g/mol |
IUPAC Name |
(2E,6E)-4,8-dibromo-1,1-dichloro-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H14Br2Cl2/c1-7(6-11)3-4-9(12)8(2)5-10(13)14/h3,5,9-10H,4,6H2,1-2H3/b7-3+,8-5+ |
InChI Key |
DFVMAXZBJUPYKZ-IUMFQGNOSA-N |
Isomeric SMILES |
C/C(=C\CC(/C(=C/C(Cl)Cl)/C)Br)/CBr |
Canonical SMILES |
CC(=CCC(C(=CC(Cl)Cl)C)Br)CBr |
Synonyms |
4,8-dibromo-1,1-dichloro-3,7-dimethyl-2E,6E-octadiene plocoralide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Analogous Compounds
| Compound | Structural Class | Key Functional Groups | IC₅₀ (µM) | Source Organism |
|---|---|---|---|---|
| This compound | Halogenated monoterpene | 1-Dichloromethyl (C-7) | >100 | Laurencia spp. |
| Compound 80 | Halogenated monoterpene | Aldehyde (C-7) | Active* | Not specified |
| Ceramicine B (89) | Limonene derivative | Tetrahydrofuran (C-4/C-6, C-28) | 0.56 | Not specified |
| Cucurbitacin B (93) | Triterpenoid | Steroidal backbone | 2.9 | Cogniauxia podolaena |
Table 2. Structure-Activity Relationship (SAR) Insights
| Structural Feature | Impact on Activity |
|---|---|
| Aldehyde at C-7 (Compound 80) | Enhances electrophilicity and target binding → High activity . |
| Dichloromethyl at C-7 (this compound) | Inert group → No activity . |
| Tetrahydrofuran ring (Ceramicines B-D) | Improves solubility and molecular interactions → Moderate to high activity . |
| Triterpenoid backbone (Cucurbitacins) | Enables multi-target engagement → Broad-spectrum activity . |
Mechanistic and Pharmacological Implications
- Functional Group Dynamics : The inactivity of this compound underscores the necessity of electron-deficient groups (e.g., aldehydes) at C-7 for antimalarial activity.
- Structural Complexity: Triterpenoids like cucurbitacins outperform monoterpenes due to their ability to disrupt parasitic membranes or inhibit essential enzymes like Plasmodium proteases .
Future Research Directions
Functional Group Replacement : Synthesize this compound analogs with C-7 aldehydes or epoxides.
Combination Therapy: Evaluate triterpenoid-monoterpene hybrids for synergistic effects.
Target Identification: Use computational modeling to identify parasitic targets sensitive to halogenated monoterpenes.
Q & A
Q. How should conflicting cytotoxicity data between academic labs be addressed in collaborative research?
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